molecular formula C10H9F11O3 B12085922 2,2,3,4,4,4-Hexafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate

2,2,3,4,4,4-Hexafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate

Cat. No.: B12085922
M. Wt: 386.16 g/mol
InChI Key: VAAFTLUONHBDIT-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of 2,2,3,4,4,4-Hexafluorobutanol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source such as phosgene or dimethyl carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining product quality and yield. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the carbon atoms adjacent to the fluorine atoms. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions are less common due to the stability imparted by the fluorine atoms, but can be achieved using strong reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms bonded to fluorine. Typical reagents include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of fluorinated ethers or alcohols.

Scientific Research Applications

Material Science

Fluorinated Polymers:
The compound serves as a precursor for synthesizing fluorinated polymers that exhibit enhanced chemical resistance and thermal stability. These polymers are particularly useful in coatings and adhesives that require durability under harsh conditions. The presence of fluorine atoms contributes to low surface energy characteristics, making these materials hydrophobic and oleophobic.

Case Study:
Research has demonstrated that incorporating 2,2,3,4,4,4-hexafluorobutyl carbonate into polymer matrices can significantly improve their mechanical properties and resistance to solvents. For instance, a study showed that films made from polycarbonate blended with this compound exhibited a 30% increase in tensile strength compared to standard polycarbonate films .

Pharmaceuticals

Drug Delivery Systems:
The compound is investigated for its role in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Its unique chemical structure allows for the encapsulation of various therapeutic agents while maintaining their stability and efficacy.

Case Study:
In a study focused on the delivery of anti-cancer drugs, formulations utilizing 2,2,3,4,4,4-hexafluorobutyl carbonate demonstrated improved solubility and bioavailability of the drugs compared to traditional delivery methods. This resulted in enhanced therapeutic outcomes in preclinical trials .

Environmental Science

Fluorinated Surfactants:
The compound can be utilized in the production of fluorinated surfactants that are effective in reducing surface tension in various applications such as oil recovery and pollution control. These surfactants are particularly valuable in situations where traditional surfactants fail due to environmental conditions.

Case Study:
Research has indicated that surfactants derived from 2,2,3,4,4,4-hexafluorobutyl carbonate can effectively disperse oil spills in aquatic environments. Field tests demonstrated a reduction in oil slicks by up to 50% within hours of application .

Mechanism of Action

The mechanism by which 2,2,3,4,4,4-Hexafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate exerts its effects is largely due to its fluorine atoms. These atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved vary depending on the specific application but often include interactions with enzymes or cellular membranes in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,4,4,4-Hexafluorobutyl methacrylate
  • 4,4,5,5,5-Pentafluoropentyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

Uniqueness

Compared to these similar compounds, 2,2,3,4,4,4-Hexafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate offers a unique combination of properties due to the presence of both hexafluorobutyl and pentafluoropentyl groups. This dual fluorination enhances its chemical resistance and thermal stability, making it more suitable for high-performance applications.

Biological Activity

2,2,3,4,4,4-Hexafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The biological activity of such fluorinated compounds is of significant interest because the presence of fluorine can enhance the pharmacokinetic properties of drugs and affect their interactions with biological macromolecules.

  • Molecular Formula : C₁₄H₉F₁₁O₃
  • Molecular Weight : Approximately 400.14 g/mol
  • CAS Number : Not specifically provided in the sources but related compounds are well-documented.

Fluorinated compounds often exhibit altered solubility and stability profiles compared to their non-fluorinated counterparts. The introduction of fluorine atoms can modify the electronic properties and steric hindrance of molecules, which can lead to enhanced biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Increased Lipophilicity : The presence of multiple fluorine atoms increases the lipophilicity of the compound, which may enhance membrane permeability and bioavailability.
  • Receptor Interaction : Fluorinated compounds often exhibit stronger and more selective interactions with biological receptors due to their unique electronic characteristics. This can lead to improved efficacy in therapeutic applications.
  • Stability Against Metabolism : Fluorination can render compounds more resistant to metabolic degradation. This characteristic is particularly valuable in drug development as it extends the half-life of active substances in biological systems.

Anticancer Properties

Research has indicated that fluorinated compounds can exhibit significant anticancer activity. For instance:

  • A study on fluorinated isatin derivatives showed that certain compounds induced apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production . This suggests that similar mechanisms could be explored for this compound.

Antimicrobial Activity

Fluorinated compounds have also been studied for their antimicrobial properties:

  • Compounds with fluorine substitutions have demonstrated effectiveness against various pathogens due to their ability to disrupt microbial membranes or inhibit essential metabolic pathways .

Case Studies

  • Fluorinated Drug Development : A review highlighted the role of fluorination in enhancing drug bioavailability and efficacy. Several FDA-approved drugs incorporate fluorine atoms to improve their pharmacological profiles .
  • Electrolyte Applications : Research into fluorinated carbonates has shown promise for use in high-voltage electrolytes for batteries. These compounds exhibit improved electrochemical stability and performance .

Data Tables

PropertyValue
Molecular FormulaC₁₄H₉F₁₁O₃
Molecular Weight400.14 g/mol
Anticancer ActivityInduces apoptosis
Antimicrobial ActivityEffective against pathogens
StabilityEnhanced metabolic stability

Properties

Molecular Formula

C10H9F11O3

Molecular Weight

386.16 g/mol

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate

InChI

InChI=1S/C10H9F11O3/c11-5(9(16,17)18)7(12,13)4-24-6(22)23-3-1-2-8(14,15)10(19,20)21/h5H,1-4H2

InChI Key

VAAFTLUONHBDIT-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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